EGFR Kinase Inhibitory Potency: >400,000-Fold Weaker Than PD153035
In the identical biochemical assay measuring inhibition of EGFR-mediated phosphorylation of a phospholipase Cγ1 peptide fragment using enzyme from A431 cells, the target compound (Analog 14) displays an IC₅₀ greater than 10,000 nM, whereas the parent compound PD153035 (Analog 32, N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibits an IC₅₀ of 0.025 nM [1]. This represents a >400,000-fold loss of potency attributable solely to the replacement of 6,7-dimethoxy groups with a 6-nitro group and the 3-bromo with 3-trifluoromethyl on the aniline ring [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | PD153035 (N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine): IC₅₀ = 0.025 nM |
| Quantified Difference | >400,000-fold weaker inhibition |
| Conditions | Inhibition of phosphorylation of a 14-residue phospholipase Cγ1 fragment by EGFR isolated from A431 human epidermoid carcinoma cells; pH 7.4, 22°C [1] |
Why This Matters
This extreme potency differential establishes the compound as an unambiguous negative control for EGFR-dependent experiments, enabling researchers to distinguish EGFR-specific effects from off-target activities.
- [1] EGFR Inhibitor Database (EGFRindb). Entry EGIN0000717: 6-nitro-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine. Enzymatic Activity: EGFR IC₅₀ > 10,000 nM. Assay from PMID 8568816. View Source
- [2] Rewcastle GW, Murray DK, Elliott WL, et al. J Med Chem. 1996;39(1):267-276. Table 1: PD 153035 (32) IC₅₀ = 0.025 nM; Compound 14 IC₅₀ > 10,000 nM. PMID: 8568816. View Source
